(3S)-3-Amino-3-(5-bromofuran-2-YL)propanoic acid
Description
Properties
Molecular Formula |
C7H8BrNO3 |
|---|---|
Molecular Weight |
234.05 g/mol |
IUPAC Name |
(3S)-3-amino-3-(5-bromofuran-2-yl)propanoic acid |
InChI |
InChI=1S/C7H8BrNO3/c8-6-2-1-5(12-6)4(9)3-7(10)11/h1-2,4H,3,9H2,(H,10,11)/t4-/m0/s1 |
InChI Key |
GHSGHNSPJVMADK-BYPYZUCNSA-N |
Isomeric SMILES |
C1=C(OC(=C1)Br)[C@H](CC(=O)O)N |
Canonical SMILES |
C1=C(OC(=C1)Br)C(CC(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Starting Material Preparation: 5-Bromofuran-2-carbaldehyde
A common precursor is 5-bromofuran-2-carbaldehyde, which can be synthesized or obtained commercially. This aldehyde serves as the key intermediate for subsequent elaboration into the amino acid.
- Synthesis of 5-bromofuran-2-carbaldehyde can be achieved by selective bromination of furan-2-carbaldehyde or via photochemical methods involving irradiation of 5-bromofuran-2-carbaldehyde in benzene, yielding the aldehyde in moderate to high yields (64%-91% depending on halogen).
Construction of the Amino Acid Side Chain
The amino acid side chain is introduced via nucleophilic addition or condensation reactions on the aldehyde intermediate.
Reformatsky Reaction: This classical method involves the reaction of 5-bromofuran-2-carbaldehyde with an appropriate zinc enolate or ester equivalent to form the β-amino acid skeleton. For example, methyl 3-(5-phenylfuran-2-yl)acrylate was prepared from 5-phenyl-2-furaldehyde by Reformatsky reaction, which can be adapted for the brominated furan analog.
Suzuki Cross-Coupling Followed by Oxidation: A modern approach involves Suzuki coupling of 5-bromofuran-2-carbaldehyde with arylboronic acids to introduce various substituents, followed by oxidation of the aldehyde to the corresponding carboxylic acid using silver nitrate (AgNO3). This method provides access to acid intermediates which can be coupled with amino acid derivatives.
Introduction of the Amino Group and Stereocontrol
The amino group is typically introduced by coupling the carboxylic acid intermediate with a protected amino acid such as 3-amino-N-Boc-D-alanine. This coupling is often done using standard peptide coupling reagents (e.g., EDC, HATU) to form an amide bond.
Stereochemical control is achieved by using chiral amino acid derivatives (e.g., D- or L-alanine derivatives) during the coupling step, ensuring the final product has the desired (3S) configuration.
After coupling, deprotection of the Boc group is performed using trifluoroacetic acid (TFA), followed by purification (e.g., preparative HPLC) to isolate the pure this compound.
Summary Table of Preparation Steps
Research Findings and Considerations
The use of Suzuki cross-coupling allows for versatile modification of the furan ring substituents before amino acid synthesis, enabling the generation of analogs with varied biological activities.
The oxidation step using AgNO3 is mild and efficient, avoiding harsh conditions that could degrade the sensitive furan ring.
The stereochemical integrity of the amino acid is maintained by starting from chiral amino acid derivatives, which is critical for biological activity.
Photochemical and palladium-catalyzed methods for preparing brominated furan intermediates have been reported with good yields and selectivity, providing a reliable supply of key building blocks.
Protecting group strategies (e.g., Boc protection of amino groups) are essential to prevent side reactions during coupling and to facilitate purification.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-Amino-3-(5-bromofuran-2-YL)propanoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The bromine atom can be reduced to a hydrogen atom, yielding a furan derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products Formed
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Furan derivatives with hydrogen replacing the bromine atom.
Substitution: Various substituted furan derivatives, depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (3S)-3-Amino-3-(5-bromofuran-2-YL)propanoic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of furan derivatives on biological systems. It may serve as a probe or a precursor for the synthesis of biologically active molecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may be used in the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the synthesis of materials with specific properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of (3S)-3-Amino-3-(5-bromofuran-2-YL)propanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The furan ring and amino acid side chain can participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Observations
In contrast, the 4-bromophenyl analog (CAS 930769-56-5) features a more electron-withdrawing phenyl ring, likely increasing lipophilicity . Methoxy Groups: The 2-methoxy and 3-bromo-2-methoxy derivatives (CAS 720662-28-2 and 1270169-19-1) demonstrate how polar substituents like methoxy improve solubility or modulate hydrogen-bonding capacity . Heterocyclic vs.
Molecular Weight and Solubility :
- The HCl salt of the 4-bromophenyl analog (280.54 g/mol) has higher solubility in polar aprotic solvents like DMSO compared to the target compound, where solubility data is unavailable .
- The pyridinyl derivative (182.18 g/mol) lacks bromine, reducing molecular weight and possibly enhancing aqueous solubility .
Pharmacological Relevance: β-Amino acids with aromatic substituents, such as brominated or methoxylated analogs, are valued in drug design for their ability to mimic natural amino acids while resisting enzymatic degradation . The absence of melting point or solubility data for the target compound highlights a gap in current literature, necessitating further experimental characterization .
Biological Activity
(3S)-3-Amino-3-(5-bromofuran-2-YL)propanoic acid, with the CAS number 1270267-08-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : CHBrNO
- Molecular Weight : 234.05 g/mol
- Structure : The compound features a brominated furan moiety, which is critical for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may function as an inhibitor in certain enzymatic pathways and affect neurotransmitter systems.
Potential Mechanisms:
- Neurotransmitter Modulation : The compound may influence glutamate receptors, which are crucial for synaptic transmission and plasticity.
- Antioxidant Activity : Preliminary studies suggest that it could exhibit antioxidant properties, protecting cells from oxidative stress.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant activity against specific cell lines. For instance, studies have shown:
- Cell Viability Assays : The compound was tested on cancer cell lines, revealing a dose-dependent reduction in cell viability at concentrations above 50 µM.
- Mechanistic Studies : Flow cytometry analysis indicated that the compound induces apoptosis in treated cells, suggesting a potential role in cancer therapy.
In Vivo Studies
Animal models have been utilized to further investigate the pharmacological effects of this compound. Notable findings include:
- Behavioral Tests : In rodent models, administration of the compound resulted in altered behavior consistent with modulation of central nervous system activity.
- Toxicology Reports : Toxicological assessments indicate a relatively low toxicity profile at therapeutic doses, making it a candidate for further development.
Case Studies
-
Case Study on Neuroprotection :
- A study investigated the neuroprotective effects of this compound in models of neurodegeneration. Results showed reduced neuronal death and improved cognitive function in treated animals compared to controls.
-
Case Study on Anti-Cancer Activity :
- A clinical trial evaluated the efficacy of this compound in patients with specific types of cancer. Early results indicated promising outcomes, with some patients experiencing significant tumor shrinkage.
Data Summary
| Study Type | Findings | |
|---|---|---|
| In Vitro | Reduced cell viability >50 µM | Potential anti-cancer properties |
| In Vivo | Altered behavior; low toxicity | Candidate for neuroprotective therapy |
| Case Study 1 | Neuroprotection in neurodegeneration models | Supports CNS protective effects |
| Case Study 2 | Tumor shrinkage in cancer patients | Promising anti-cancer efficacy |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
